molecular formula C12H18N6 B11866014 2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine CAS No. 121370-50-1

2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine

Cat. No.: B11866014
CAS No.: 121370-50-1
M. Wt: 246.31 g/mol
InChI Key: RKBFQWHWEFHRIC-UHFFFAOYSA-N
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Description

2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine is a synthetic purine derivative designed for pharmaceutical and biological research. Compounds based on the 6-(piperazin-1-yl)-9H-purine scaffold are recognized in medicinal chemistry as privileged structures due to their broad biological activity and utility in drug discovery . This specific derivative is of particular interest for researchers investigating antagonists of the peripheral type 1 cannabinoid (CB1) receptors . The piperazine substitution at the 6-position of the purine ring is a key structural feature that enhances binding affinity and allows for modulation of physical properties, making it a versatile intermediate for developing compounds with limited brain penetration for potential treatments of obesity, metabolic syndrome, and liver diseases . The purine core allows for extensive structural modification, and the piperazine ring can be further functionalized with alkyl, heteroalkyl, aryl, and heteroaryl groups using connectors such as amides, sulfonamides, carbamates, and ureas to explore structure-activity relationships (SAR) . This makes this compound a valuable building block for creating targeted libraries in hit-to-lead optimization campaigns. Beyond metabolic research, analogous trisubstituted purine compounds are also investigated for their antitumor potential and their role as smoothened (SMO) antagonists in the Hedgehog signaling pathway, indicating broad applicability in oncology research . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121370-50-1

Molecular Formula

C12H18N6

Molecular Weight

246.31 g/mol

IUPAC Name

2-ethyl-9-methyl-6-piperazin-1-ylpurine

InChI

InChI=1S/C12H18N6/c1-3-9-15-11-10(14-8-17(11)2)12(16-9)18-6-4-13-5-7-18/h8,13H,3-7H2,1-2H3

InChI Key

RKBFQWHWEFHRIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=N1)N3CCNCC3)N=CN2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethyl and methyl groups, followed by the introduction of the piperazine ring through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various derivatives that may exhibit different chemical properties and biological activities.

Biology

In biological research, 2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine is studied for its interactions with nucleic acids and proteins. The piperazine ring enhances binding affinity to various molecular targets, which can modulate enzymatic activity and influence biochemical pathways.

Medicine

The therapeutic potential of this compound is significant:

  • Antiviral Activity: Preliminary studies indicate that purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis.
  • Anticancer Properties: Research has shown that this compound may act as a selective inhibitor of cyclin-dependent kinases (CDKs), crucial in regulating the cell cycle. Inhibition of CDKs can lead to reduced proliferation of cancer cells.

Anticancer Studies

A study published in Cancer Research highlighted the efficacy of purine derivatives in inhibiting tumor growth. The mechanism involved the induction of apoptosis in cancer cells through CDK inhibition, showcasing the potential of this compound as an anticancer agent .

Antiviral Mechanism

Research indicates that certain purine analogs effectively inhibit viral enzymes necessary for replication. For example, studies have demonstrated their ability to disrupt RNA-dependent RNA polymerases, which are essential for viral replication processes .

Metabolic Studies

Investigations into metabolic pathways affected by this compound reveal its potential role in modulating uric acid levels, contributing to managing hyperuricemia—a condition linked to gout and other metabolic disorders .

Summary of Therapeutic Potential

The biological activity of this compound primarily involves:

  • Antiviral Activity : Inhibiting viral replication.
  • Anticancer Properties : Acting as a selective inhibitor of cyclin-dependent kinases.
  • Metabolic Regulation : Potentially managing uric acid levels.

Mechanism of Action

The mechanism of action of 2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring is known to enhance the compound’s binding affinity to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Antimicrobial Activity: Derivatives with bulky aryl groups (e.g., 4-propoxyphenyl) on the piperazine ring exhibit potent antimycobacterial activity (MIC: 3.125 mg mL⁻¹), comparable to ciprofloxacin .
  • Pharmacological Targets : Chlorophenyl-substituted analogs (e.g., compound 35 in ) show high binding affinity to neurological receptors, suggesting that the target compound’s simpler substituents may limit its scope to antimicrobial or anti-inflammatory applications.
  • Physicochemical Properties : Acylated piperazine derivatives (e.g., compound 31 in ) exhibit lower melting points (114–116°C) compared to the target compound, which likely has a higher melting point due to its compact substituents.

Antimycobacterial Activity

  • 9-Alkyl-6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purines : MIC values range from 3.125–12.5 mg mL⁻¹ against M. tuberculosis, outperforming streptomycin (MIC: 6.25 mg mL⁻¹) .

Anticancer Potential

  • 2,6,9-Trisubstituted Purines : Derivatives like 7j (92% yield, 122–124°C mp) demonstrate cytotoxicity via kinase inhibition, though the target compound lacks the 2-chloro and cyclopentyl groups critical for this activity .

Biological Activity

2-Ethyl-9-methyl-6-(piperazin-1-yl)-9H-purine is a synthetic compound belonging to the purine family. Its unique structure, featuring an ethyl group at the 2-position, a methyl group at the 9-position, and a piperazine ring at the 6-position, contributes to its distinct biological activities. Purines play critical roles in biochemistry, particularly in the structure of nucleic acids (DNA and RNA) and in various metabolic processes.

PropertyValue
Chemical FormulaC₁₄H₁₈N₄
Molecular Weight258.32 g/mol
CAS Number121370-50-1
Melting PointNot specified
Boiling PointNot specified

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The piperazine ring enhances its binding affinity to these targets, which can modulate their activity and influence several biochemical pathways. This compound has been studied for its potential therapeutic applications, particularly in antiviral and anticancer treatments.

Therapeutic Potential

Research indicates that this compound may exhibit significant biological effects:

  • Antiviral Activity : Preliminary studies suggest that derivatives of purines can inhibit viral replication by interfering with nucleic acid synthesis.
  • Anticancer Properties : The compound may act as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Such inhibition can lead to reduced proliferation of cancer cells .

Case Studies and Research Findings

  • Anticancer Studies : A study published in Cancer Research highlighted that purine derivatives, including compounds similar to this compound, showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism involved the induction of apoptosis in cancer cells through CDK inhibition .
  • Antiviral Mechanism : Research has demonstrated that certain purine analogs can effectively inhibit viral enzymes necessary for replication. For instance, studies on related compounds have shown their ability to disrupt the activity of RNA-dependent RNA polymerases, which are vital for viral replication processes .
  • Metabolic Studies : Investigations into the metabolic pathways affected by this compound reveal its potential role in modulating uric acid levels, thereby contributing to the management of hyperuricemia—a condition linked to gout and other metabolic disorders.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other purine derivatives:

CompoundKey FeaturesBiological Activity
This compoundEthyl and methyl groups; piperazine ringAntiviral, anticancer
6-(Piperazin-1-yl)-9H-purineLacks ethyl groupLimited biological activity
2-Ethyl-9-methylpurineNo piperazine ringDifferent binding characteristics

Q & A

Q. What synthetic strategies are employed for introducing the piperazine moiety into 9H-purine derivatives?

The piperazine group is typically introduced via nucleophilic substitution or coupling reactions. For example:

  • General Procedure A : Reacting a 6-chloropurine precursor with piperazine derivatives under reflux conditions in solvents like THF or N-methylpyrrolidone (NMP). Stoichiometric adjustments (e.g., 1.2–3 equivalents of amine) and heating (80–85°C for 20 hours) are critical for optimizing yields .
  • Activation Strategies : Use of carbamates or sulfonyl chlorides to activate the purine core for piperazine coupling. For instance, 4-fluorophenylcarbamate intermediates enable efficient displacement by piperazine nucleophiles .

Q. What analytical techniques are critical for confirming the structure and purity of 6-(piperazin-1-yl)-9H-purine derivatives?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to verify substituent positions (e.g., aromatic protons at δ 7.30–8.40 ppm for chlorophenyl groups) and piperazine integration .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ions (e.g., m/z=522.2[M+1]+m/z = 522.2 \, [M+1]^+) .
  • HPLC : Reverse-phase HPLC with gradients of MeOH/EtOAc/hexanes ensures >95% purity, as seen in derivatives like 35 and 37 .

Q. Table 1: Analytical Data for Selected Derivatives

Compound IDYield (%)Melting Point (°C)HPLC Purity (%)Key NMR Features (δ, ppm)
35 74194–195>998.40 (s, 1H, purine-H)
37 6871–72>993.71 (br s, 4H, morpholine)
49 31181–182>994.39 (br s, 4H, piperazine)

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of 6-(piperazin-1-yl)-9H-purine analogs?

  • Solvent Selection : Polar aprotic solvents like NMP enhance nucleophilicity, improving yields (e.g., 51% for 48 vs. 31% for 49 in THF) .
  • Catalyst Use : Pd(Ph3_3)4_4 in Suzuki-Miyaura coupling for aryl boronic acids (e.g., 6-phenyl-9H-purine derivatives) .
  • Stoichiometry : Excess amine (3 equivalents) and extended reaction times (20 hours) mitigate steric hindrance from bulky substituents .

Q. What methodologies are recommended for resolving contradictory biological activity data among structurally similar derivatives?

  • Comparative Structure-Activity Relationship (SAR) Studies : Analyze substituent effects (e.g., 35 with 3,3-dimethylbutanoyl vs. 38 with thiopyranyl groups) to correlate hydrophobicity or stereochemistry with activity .
  • Crystallographic Analysis : Resolve binding modes using X-ray structures (e.g., 7XR with cyclopentyl and piperazinyl groups) .
  • Computational Modeling : Density Functional Theory (DFT) to predict electronic effects of substituents like chloro or ethoxy groups .

Q. How does the choice of purification methods impact the purity and stability of 6-(piperazin-1-yl)-9H-purine derivatives?

  • Flash Chromatography : Use gradients like 1–2% MeOH in EtOAc/hexanes to separate polar impurities (e.g., 50 with 54% yield and >99% purity) .
  • Celite Filtration : Prevents decomposition during solvent evaporation, critical for sulfonamide derivatives like 15 and 16 .

Q. Table 2: Impact of Purification on Key Derivatives

Compound IDPurification MethodSolvent SystemFinal Purity (%)
15 Flash ChromatographyEtOAc/hexanes97
32 Column ChromatographyCH2_2Cl2_2/MeOH95
48 Celite FiltrationNMP/EtOAc>99

Q. How can researchers address low solubility of 6-(piperazin-1-yl)-9H-purine derivatives in pharmacological assays?

  • Prodrug Strategies : Introduce ester or carbamate groups (e.g., 33 with ethoxyacetyl) to enhance bioavailability .
  • Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability during in vitro testing .

Methodological Note : Solubility can be predicted via LogP calculations (e.g., 35 with LogP = 3.2 vs. 37 at 2.8) .

Q. What advanced spectroscopic techniques are used to confirm regioselectivity in purine functionalization?

  • NOESY NMR : Determines spatial proximity of substituents (e.g., 8- vs. 9-position methyl groups) .
  • 19^{19}F NMR : Tracks fluorinated intermediates (e.g., 4-fluorophenylcarbamates in 48 ) .

Q. Key Recommendations for Data Contradictions

  • Cross-validate HPLC and NMR data to rule out impurities (e.g., 36 with 98% purity showing anomalous bioactivity) .
  • Replicate synthesis under inert atmospheres (N2_2) to prevent oxidation of thioether derivatives like 38 .

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